2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound that features a combination of aromatic rings, a triazole moiety, and various functional groups
Scientific Research Applications
2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Chlorination: The chlorination of the pyridine ring can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloropyridine
- **2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine makes it unique compared to similar compounds
Properties
IUPAC Name |
3-chloro-2-[[1-(4-nitrophenyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O3/c16-13-5-9(15(17,18)19)6-20-14(13)27-8-10-7-23(22-21-10)11-1-3-12(4-2-11)24(25)26/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHERFLSZKLXJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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